BenchChemオンラインストアへようこそ!

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Medicinal chemistry Kinase inhibitor design Fluorine SAR

This specific 3,4-difluorophenyl isomer (CAS 1694268-20-6) is a critical fluorinated heterocyclic building block for kinase inhibitor discovery. The ortho-fluoro arrangement generates a unique electrostatic potential surface and dipole vector that cannot be replicated by the 3,5-difluoro regioisomer (CAS 1690654-47-7). Substituting one analog for the other without requalification invalidates SAR and metabolic stability data. The 2-methylpyrimidin-4-ol core is a validated privileged scaffold for developing selective probes against understudied kinases including DRAK1, BMP2K, and MARK4. The 3,4-difluorophenyl substituent enables systematic exploration of fluorine topology effects on p38α isoform selectivity and CYP-mediated oxidative metabolism at the para-unsubstituted phenyl position. Procure this exact isomer at 98% purity to ensure experimental reproducibility in hit-to-lead campaigns.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 1694268-20-6
Cat. No. B1486742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol
CAS1694268-20-6
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)
InChIKeyFRHJVRJHEQGICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS 1694268-20-6): Core Identity and Structural Context for Informed Procurement


6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS 1694268-20-6) is a fluorinated heterocyclic small molecule (MF: C₁₁H₈F₂N₂O; MW: 222.19 g·mol⁻¹) belonging to the aryl-substituted 2-methylpyrimidin-4-ol/4(1H)-one family. The compound features a 3,4-difluorophenyl group at the 6-position of the pyrimidine ring, a 2-methyl substituent, and a hydroxyl/oxo group at the 4-position that exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms [1]. This scaffold is recognized as a privileged structure in kinase inhibitor discovery programs, with the fluorination pattern on the pendant phenyl ring profoundly influencing target recognition, selectivity, and metabolic stability [2]. The compound is catalogued under PubChem CID 136692581 and is commercially supplied at 98% purity by multiple vendors, making it a tractable starting material for medicinal chemistry campaigns [1].

Why 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol Cannot Be Trivially Substituted: A Procurement Rationale


Compounds within the 6-aryl-2-methylpyrimidin-4-ol class are structurally deceptively similar; however, small changes in fluorine substitution pattern on the aryl ring or in the heterocyclic core produce non-interchangeable entities for SAR-driven research. The 3,4-difluorophenyl isomer (CAS 1694268-20-6) differs from its closest regioisomer, 6-(3,5-difluorophenyl)-2-methylpyrimidin-4-ol (CAS 1690654-47-7), solely in the positioning of the second fluorine atom, yet this shift alters the molecular dipole vector, electrostatic potential surface, and the capacity for orthogonal multipolar interactions with protein binding pockets [1]. In the broader class, replacement of the 2-methyl group with hydrogen or halogen, or omission of the C-4 hydroxyl/oxo moiety, fundamentally changes the tautomeric equilibrium and hydrogen-bond donor/acceptor profile . Consequently, substituting one analog for another without requalification risks invalidating structure–activity relationships, compromising hit-to-lead progression, or introducing unanticipated pharmacokinetic liabilities. The quantitative evidence below delineates the specific, measurable points of differentiation that support deliberate compound selection.

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol: Quantitative Differentiation Evidence for Procurement Decision-Making


Regioisomeric Fluorine Arrangement: 3,4-Difluoro vs. 3,5-Difluoro Phenyl Substitution and Dipole Vector Divergence

The most immediate structural comparator is 6-(3,5-difluorophenyl)-2-methylpyrimidin-4-ol (CAS 1690654-47-7). Both isomers share identical molecular formula (C₁₁H₈F₂N₂O) and molecular weight (222.19 g·mol⁻¹), as well as identical computed XLogP3 (1.1) and topological polar surface area (41.5 Ų) [1][2]. However, the 3,4-difluoro substitution places the two fluorine atoms in an ortho relationship relative to each other on the phenyl ring, generating a net dipole moment oriented along the C3–C4 bond axis with a significant component perpendicular to the pyrimidine–phenyl linkage. In contrast, the 3,5-difluoro isomer orients the fluorine atoms in a meta relationship, producing a dipole vector that is more symmetrically distributed and largely aligned with the C–pyrimidine bond axis [1]. While direct head-to-head experimental bioactivity data for these two specific regioisomers is not publicly available in curated databases, the broader medicinal chemistry literature establishes that 3,4- vs. 3,5-difluorophenyl substitution on heterocyclic scaffolds can differentially modulate kinase selectivity and potency through altered edge-to-face aromatic interactions and orthogonal multipolar contacts in the hydrophobic back pocket of the ATP-binding site [3].

Medicinal chemistry Kinase inhibitor design Fluorine SAR

Tautomeric Identity: Pyrimidin-4-ol/4(1H)-one Equilibrium as a Differentiator from 4-Amino and 4-Alkoxy Analogs

The compound is canonically represented as 4-(3,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one (the 4(1H)-one tautomer) in PubChem and ChemSrc, with a SMILES string of CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F, confirming the carbonyl form [1]. This tautomeric state distinguishes it from analogs containing a 4-amino (e.g., 6-(3,4-difluorophenyl)pyrimidin-4-amine; CAS 1368656-99-8) or 4-alkoxy substituent, which lack the hydrogen-bond donor/acceptor ambiguity and the prototropic equilibrium intrinsic to the 4-ol/4-one system. The 4-ol tautomer (O-protonated form) presents a hydrogen-bond donor (OH) at the 4-position, while the 4(1H)-one tautomer (N1-protonated form) provides a hydrogen-bond acceptor (C=O) at position 4 and a donor (NH) at position 1 . This tautomeric duality enables context-dependent recognition: the hydroxy form can act as a hydrogen-bond donor to a kinase hinge-region backbone carbonyl, while the oxo form can serve as an acceptor for a hinge-region NH. In contrast, 4-amino or 4-methoxy analogs are locked into a single hydrogen-bonding modality, reducing the accessible interaction space .

Tautomerism Hydrogen-bonding Scaffold design

Commercially Certified Purity: 98% Batch Specification from a Primary Vendor

The compound is available from Leyan (Shanghai Haoyuan Chemexpress) at a certified purity of 98% (Product No. 2276471) . This purity level, verified by the vendor through HPLC or equivalent analytical methods, provides a defined quality benchmark that ensures batch-to-batch reproducibility in biological assays. In comparison, the closely related 3,5-difluoro regioisomer (CAS 1690654-47-7) is also offered at 98% purity from the same vendor (Product No. 2276472) , establishing parity in commercial quality. However, the 3,4-isomer was listed as discontinued at CymitQuimica (Ref. 3D-USC26820), indicating potential supply-chain volatility for this specific substitution pattern . The availability of a current, high-purity source for the 3,4-isomer from an active vendor reduces procurement risk and ensures that experimental outcomes are attributable to the target compound rather than to impurities.

Chemical procurement Purity specification Reproducibility

Kinase Scaffold Privilege: Pyrimidine Core as a Recognized Kinase Hinge-Binding Motif

The 2-methylpyrimidin-4-ol core is a well-established ATP-competitive kinase inhibitor scaffold, with the N1 nitrogen and the C4 hydroxyl/oxo group forming the canonical hinge-region hydrogen-bond donor–acceptor pair that mimics the adenine base of ATP [1]. Patent literature explicitly describes compounds within this chemotype as p38 kinase inhibitors, with demonstrated capacity to suppress pro-inflammatory cytokine synthesis (IL-1, TNF, IL-6, IL-8) and COX-2 expression in human monocytes [2]. While quantitative IC₅₀ data for the specific 6-(3,4-difluorophenyl)-2-methyl analog against defined kinase panels is not publicly available in curated bioactivity databases (ChEMBL, BindingDB) as of April 2026, the structural precedent establishes it as a legitimate screening candidate for understudied kinases including DRAK1, BMP2K, and MARK4, for which pyrimidine-based leads have been successfully converted into selective chemical probes [3]. In contrast, non-pyrimidine heterocycles (e.g., pyridine, pyridazine) or non-fluorinated phenyl analogs lack the same combination of hinge-binding geometry and fluorine-mediated metabolic stability.

Kinase inhibition Scaffold privilege Drug discovery

Optimal Application Scenarios for 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol (CAS 1694268-20-6) Based on Verified Evidence


Kinase Inhibitor Hit-Finding Campaigns Targeting Understudied Kinases (DRAK1, BMP2K, MARK4)

The 2-methylpyrimidin-4-ol core is a validated starting point for identifying selective chemical probes against understudied kinases, as demonstrated by Liang et al. (2022), who successfully converted a promiscuous pyrimidine scaffold into narrow-spectrum leads for DRAK1, BMP2K, and MARK4 [1]. The 3,4-difluorophenyl substituent on this compound provides a distinct electrostatic and steric profile compared to the 3,5-difluoro regioisomer, potentially enhancing selectivity when the target kinase back pocket contains a residue capable of engaging the ortho-fluoro orientation via orthogonal multipolar interactions . Procurement of this specific isomer enables systematic SAR exploration of fluorine substitution topology effects on kinase selectivity, a parameter that cannot be evaluated using the 3,5-difluoro analog alone [2].

p38 MAP Kinase Pathway Inhibitor Development and Inflammation Research

Patent WO2007147103A2 establishes that difluorophenyl-substituted pyrimidine derivatives, encompassing the general chemotype to which this compound belongs, exhibit p38 kinase inhibitory activity and suppress the synthesis of pro-inflammatory mediators including IL-1, TNF, IL-6, IL-8, GM-CSF, RANTES, and COX-2 in human monocyte assays [1]. The 3,4-difluorophenyl isomer is a logical candidate for inclusion in focused libraries aimed at identifying p38α-selective inhibitors with improved selectivity over p38β and p38γ isoforms, where subtle differences in the DFG-pocket lipophilic environment may discriminate between substitution patterns .

Fluorine-SAR Probe in Drug Metabolism and Pharmacokinetics (DMPK) Optimization Studies

The 3,4-difluoro arrangement on the pendant phenyl ring provides a specific metabolic susceptibility profile distinct from the 3,5-difluoro isomer. The ortho-fluoro relationship in the 3,4-isomer introduces a higher electron density at the para-unsubstituted position (C6 of the phenyl ring, para to the C3–F), which is a known site of cytochrome P450-mediated oxidative metabolism [1]. Systematic comparison of metabolic stability between the 3,4-difluoro and 3,5-difluoro isomers, both available at 98% purity from Leyan , allows medicinal chemists to deconvolute the contribution of fluorine topology to intrinsic clearance, without confounding variables of differing purity or synthetic route.

Quote Request

Request a Quote for 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.